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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic
properties of 5-Ethyl-2,4-dimethylheptane (CAS No: 61868-26-6). Due to the limited
availability of direct experimental data for this specific isomer, this document focuses on
established estimation methods based on group additivity principles, provides data for
structurally similar compounds for comparative purposes, and details the standard
experimental protocols for determining key thermodynamic parameters for liquid alkanes. This
guide is intended to serve as a valuable resource for researchers and professionals in
chemistry and drug development by outlining the theoretical framework and practical
methodologies for assessing the thermodynamic behavior of this and similar organic
molecules.

Introduction

5-Ethyl-2,4-dimethylheptane is a branched alkane with the molecular formula C11H24.[1][2][3]
Like other alkanes, its thermodynamic properties are of interest in fields ranging from chemical
engineering process design to understanding intermolecular forces in non-polar solvents, which
can be relevant in early-stage drug development as a reference for hydrophobic interactions.
Alkanes serve as fundamental model compounds for studying the thermochemistry of organic
molecules.[4][5] Their stability and energy content, dictated by properties such as the enthalpy
of formation, are crucial for predicting reaction outcomes and process efficiencies.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b14553545?utm_src=pdf-interest
https://www.benchchem.com/product/b14553545?utm_src=pdf-body
https://www.benchchem.com/product/b14553545?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=61868-26-6
https://www.stenutz.eu/chem/solv6%20(2).php?name=5-ethyl-2%2C4-dimethylheptane
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-2_4-dimethylheptane
https://srd.nist.gov/JPCRD/jpcrd261.pdf
https://pubs.aip.org/aip/jcp/article-pdf/60/8/3144/18889932/3144_1_online.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14553545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Direct experimental measurements for many complex isomers like 5-Ethyl-2,4-
dimethylheptane are not always available in public literature. The National Institute of
Standards and Technology (NIST) notes the existence of this compound but directs to its
subscription-based data collections for detailed thermophysical and thermochemical data.[1] In
the absence of such data, computational estimation methods and analysis of trends among
isomers provide reliable alternatives for acquiring this critical information.

Physicochemical and Estimated Thermodynamic
Properties

The following tables summarize key physicochemical identifiers and estimated thermodynamic
properties for 5-Ethyl-2,4-dimethylheptane. The thermodynamic values have been estimated
using group additivity methods, which are a reliable and widely used approach for calculating
the properties of organic compounds.[4][6]

Table 1: Physicochemical Properties of 5-Ethyl-2,4-dimethylheptane

Property Value Source
Molecular Formula Ci11H24 [11[3]
Molecular Weight 156.31 g/mol [1112][3]
CAS Registry Number 61868-26-6 [11[3]

| IUPAC Name | 5-Ethyl-2,4-dimethylheptane [[3] |

Table 2: Estimated Thermodynamic Properties of 5-Ethyl-2,4-dimethylheptane (Ideal Gas
Phase)
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Property Value Units

Standard Enthalpy of

Formation (AfH°gas) at -285.5+2.5 kJ/mol
298.15 K
Standard Molar Entropy
4957 +2.1 J/mol-K

(S°gas) at 298.15 K
Molar Heat Capacity (Cp,gas

pacity (Cp.gas) 231.9+2.3 J/mol-K
at 298.15 K
Molar Heat Capacity (Cp,gas

pacity (Cp.gas) 338.2+3.4 J/mol-K
at 500 K
Molar Heat Capacity (Cp,gas

pacity (Cp.gas) 549.9+55 J/mol-K

at 1000 K

Note: Values are estimated using the NIST Group Additivity calculator based on the structure of
the molecule. These are theoretical values and should be used as a reliable approximation in
the absence of experimental data.

Logical Relationships in Thermodynamics

The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G),
which determines the spontaneity of a process at constant temperature and pressure, is
defined by the enthalpy (H) and entropy (S) of the system. This relationship is crucial for
understanding chemical equilibria and reaction spontaneity.
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Figure 1: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Experimental Protocols for Thermodynamic
Property Determination

While specific experimental data for 5-Ethyl-2,4-dimethylheptane is scarce, the
methodologies for determining the thermodynamic properties of liquid alkanes are well-
established. Below are detailed protocols for two key experimental techniques.

Determination of Enthalpy of Formation via Combustion
Calorimetry

The standard enthalpy of formation (AfH°) is typically determined indirectly by measuring the
enthalpy of combustion (AcH®) using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen
environment within a constant-volume vessel (the "bomb"). The heat released by the
combustion reaction is absorbed by the surrounding water bath, and the temperature change of
the bath is measured precisely.
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Methodology:

» Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a
standard substance with a precisely known heat of combustion, typically benzoic acid.

o Sample Preparation: A sample of 5-Ethyl-2,4-dimethylheptane (typically 0.5 - 1.0 g) is
weighed accurately into a crucible. A fuse wire is positioned to be in contact with the sample.

o Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with
pure oxygen to approximately 30 atm.

e Combustion: The bomb is submerged in a precisely measured quantity of water in the
calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited by
passing an electric current through the fuse wire.

» Data Acquisition: The temperature of the water bath is recorded at regular intervals before,
during, and after combustion until a stable final temperature is reached.

e Calculation:

o The total heat released (g_total) is calculated from the temperature rise (AT) and the
calorimeter's heat capacity: q_total = Ccal * AT.

o Corrections are made for the heat released by the ignition wire and any side reactions
(e.g., formation of nitric acid from residual nitrogen).

o The constant-volume heat of combustion (AcU) is calculated per mole of the sample.

o The constant-pressure enthalpy of combustion (AcH®) is then calculated from AcU using
the ideal gas law to account for the change in the number of moles of gas in the reaction.

o Finally, the standard enthalpy of formation (AfH®) is calculated using Hess's Law, utilizing
the known standard enthalpies of formation of the combustion products (COz and H20).
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Figure 2: Experimental workflow for combustion calorimetry.
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Determination of Heat Capacity via Differential Scanning
Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the

heat capacity of thermally stable liquids and solids.[7][8] The procedure is standardized, for
example, by ASTM E1269.

Principle: DSC measures the difference in heat flow required to increase the temperature of a

sample and an inert reference material as a function of temperature.[9] This difference is

proportional to the sample's heat capacity.

Methodology:

Baseline Run: An initial DSC run is performed with empty sample and reference pans to
establish the baseline heat flow difference of the instrument.

Standard Run: A run is performed with a standard material of known heat capacity, typically
sapphire, to calibrate the instrument.

Sample Run: A precisely weighed liquid sample of 5-Ethyl-2,4-dimethylheptane (typically
10-20 mg) is hermetically sealed in an aluminum pan. The sample is placed in the DSC
instrument.

Thermal Program: The sample is subjected to a controlled temperature program, which
typically involves:

o An initial isothermal hold to establish equilibrium.
o Alinear heating ramp (e.g., 10-20 °C/min) through the temperature range of interest.[7]
o Afinal isothermal hold.

Data Acquisition: The differential heat flow between the sample and reference pans is
recorded throughout the temperature program.

Calculation: The specific heat capacity (Cp) of the sample at a given temperature (T) is
calculated using the following equation: Cp(sample) = (DSC(sample) / DSC(std)) *
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(mass(std) / mass(sample)) * Cp(std) Where:

o DSC(sample) and DSC(std) are the differential heat flow signals for the sample and
standard, respectively, after baseline subtraction.

o mass(sample) and mass(std) are the masses of the sample and standard.

o Cp(std) is the known specific heat capacity of the standard.

Conclusion

While direct experimental thermodynamic data for 5-Ethyl-2,4-dimethylheptane remains a
gap in publicly accessible literature, this guide provides a robust framework for understanding
and estimating its key properties. The tabulated estimated values, derived from well-
established group additivity methods, offer a reliable basis for scientific and research
applications. Furthermore, the detailed experimental protocols for combustion calorimetry and
differential scanning calorimetry provide the necessary methodological foundation for
researchers to perform their own measurements on this or structurally related compounds. The
visualizations included serve to clarify the fundamental relationships between thermodynamic
properties and the practical workflows for their determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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